3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenylmethyl intermediate.
Formation of the Dithiepan Ring: The intermediate is then reacted with a dithiepan precursor under specific conditions to form the 6-hydroxy-1,4-dithiepan-6-yl intermediate.
Urea Formation: Finally, the 6-hydroxy-1,4-dithiepan-6-yl intermediate is reacted with an isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the dithiepan ring can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiourea: Similar structure but with a thiourea group instead of a urea group.
1-[(4-Chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to the presence of both a chlorophenyl group and a dithiepan ring, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S2/c15-12-3-1-11(2-4-12)7-16-13(18)17-8-14(19)9-20-5-6-21-10-14/h1-4,19H,5-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLRSCEYFJZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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